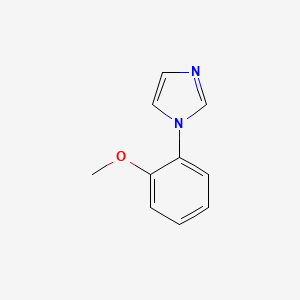![molecular formula C13H11N3 B2905652 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole CAS No. 219793-23-4](/img/structure/B2905652.png)
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is a labeled compound where the phenylmethyl group contains a carbon-13 isotope. This compound belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole typically involves the introduction of the carbon-13 isotope into the phenylmethyl group. One common method is the reaction of benzyl chloride with sodium azide to form benzyl azide, followed by cyclization with a suitable carbon-13 labeled reagent to form the benzotriazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for maintaining the carbon-13 label in the final product.
化学反応の分析
Types of Reactions: 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted benzotriazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, oxidized derivatives, and reduced triazole compounds.
科学的研究の応用
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand the behavior of benzotriazoles in different chemical environments.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and preservation.
作用機序
The mechanism of action of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
1H-1,2,3-benzotriazole: The parent compound without the phenylmethyl group.
1-Phenyl-1H-1,2,3-benzotriazole: Similar structure but without the carbon-13 label.
1-Benzyl-1H-1,2,3-benzotriazole: Contains a benzyl group instead of a phenylmethyl group.
Uniqueness: 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is unique due to the presence of the carbon-13 isotope, which makes it valuable for isotopic labeling studies. This isotopic label allows researchers to trace the compound in complex reaction mixtures and biological systems, providing insights into its behavior and interactions.
特性
IUPAC Name |
1-(phenyl(113C)methyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2/i10+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-DETAZLGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905569.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2905570.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)


![N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2905585.png)

![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine](/img/structure/B2905589.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
